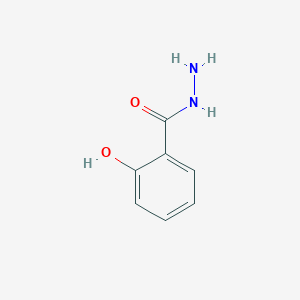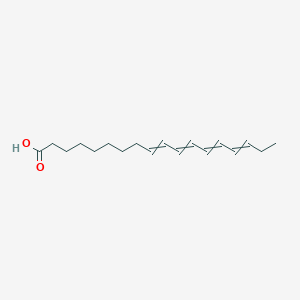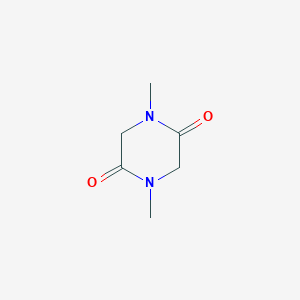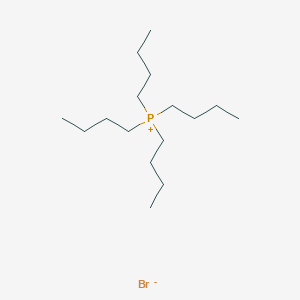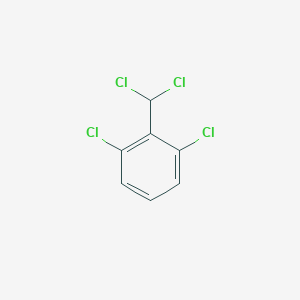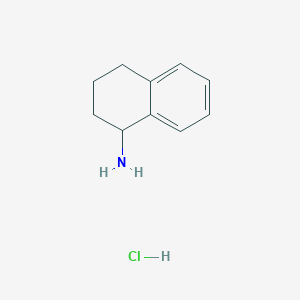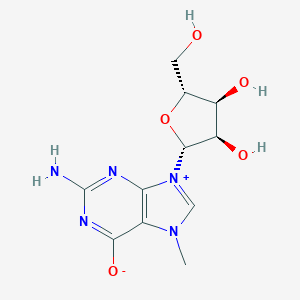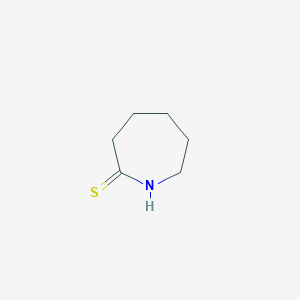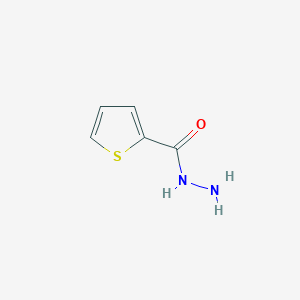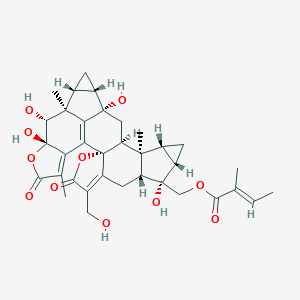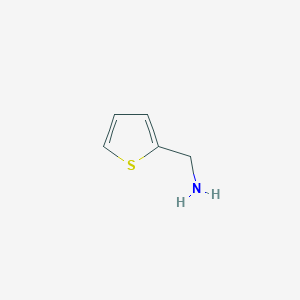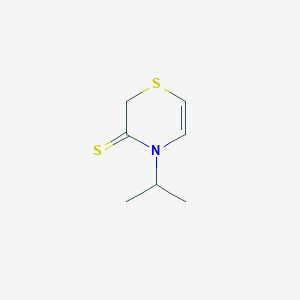
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) is a heterocyclic organic compound that belongs to the thiazine class. Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of sulfur and nitrogen atoms in the thiazine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile as a solvent. This reaction results in the formation of an intermediate salt, which then cyclizes to form the desired thiazine derivative .
Industrial Production Methods
Industrial production of 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored for the industrial production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The thiazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazine ring can coordinate with metal ions, making it a potential ligand for metalloproteins. Additionally, the compound can interact with biological macromolecules, disrupting their normal function and leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Thiazine: The parent compound of the thiazine class.
4-Methyl-1,4-thiazine-3-thione: A similar compound with a methyl group instead of an isopropyl group.
4-Ethyl-1,4-thiazine-3-thione: A similar compound with an ethyl group.
Uniqueness
2H-1,4-Thiazine-3(4H)-thione,4-(1-methylethyl)-(9CI) is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.
Properties
IUPAC Name |
4-propan-2-yl-1,4-thiazine-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS2/c1-6(2)8-3-4-10-5-7(8)9/h3-4,6H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSELCYRZHPPIJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CSCC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



